2-Methyl-3-vinylpyrazine - 25058-19-9

2-Methyl-3-vinylpyrazine

Catalog Number: EVT-440692
CAS Number: 25058-19-9
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyl-3-vinylpyrazine is an alkylpyrazine, a class of organic compounds characterized by their nitrogen-containing six-membered aromatic ring structure. [, , , ] It is a volatile compound, meaning it readily transitions from a liquid to a gaseous state at room temperature, contributing to its potent aroma. [, , ]

This compound is found naturally in various food sources, including roasted peanuts, fermented soy sauce, and cooked meat, where it contributes significantly to their characteristic flavors. [, , , , , ] Its presence has also been detected in certain types of Baijiu, a Chinese alcoholic beverage. []

In scientific research, 2-Methyl-3-vinylpyrazine serves primarily as a model compound for studying flavor chemistry, particularly in the context of food science and agricultural research. [, , , , , ] Its potent aroma and well-defined structure make it valuable for analyzing aroma profiles, investigating flavor formation mechanisms, and developing flavoring agents. [, , , , , ]

Beyond food science, 2-Methyl-3-vinylpyrazine is also relevant in insect pheromone research. [] Its presence as a minor component in the sex pheromone of the male papaya fruit fly (Toxotrypana curvicauda Gerstaecker) highlights its potential role in chemical communication and pest management strategies. []

Synthesis Analysis

While 2-Methyl-3-vinylpyrazine is naturally occurring, its synthesis is crucial for obtaining sufficient quantities for research purposes. Several synthetic routes have been explored, often employing commercially available starting materials and palladium-catalyzed reactions. [, , ]

One approach involves the oxidative deacetonative coupling of 4-aryl-2-methyl-3-butyn-2-ols with dialkyl H-phosphonates, utilizing palladium catalysts and mild reaction conditions. [] This method offers an efficient route to alkynylphosphonates, with 2-Methyl-3-vinylpyrazine serving as a valuable intermediate in the process. []

Alternatively, a one-pot synthesis strategy employs a tandem Sonogashira/deacetonation/Sonogashira cross-coupling reaction. [] This approach utilizes two different aryl chlorides and 2-methyl-3-butyn-2-ol as starting materials, again relying on palladium catalysts to facilitate the reaction. [] This method offers a versatile route to unsymmetrical diarylacetylenes, with 2-Methyl-3-vinylpyrazine playing a key role as an intermediate. []

Molecular Structure Analysis

2-Methyl-3-vinylpyrazine, due to its structure containing both an aromatic ring and reactive functional groups, can participate in various chemical reactions relevant to flavor chemistry and organic synthesis. [, , , , , ]

One significant reaction is its involvement in the Maillard reaction, a complex cascade of chemical transformations between reducing sugars and amino acids occurring during food heating. [, , ] This reaction is crucial for developing the characteristic flavor and aroma of cooked meat and other thermally processed foods. [, , ] 2-Methyl-3-vinylpyrazine acts as an intermediate in this reaction, formed through the degradation of carbohydrates and cysteine. [, , ]

Furthermore, 2-Methyl-3-vinylpyrazine can undergo oxidation, leading to the formation of corresponding oxides or other degradation products. [, ] These reactions are essential for understanding the stability and shelf-life of food products, as the oxidation of flavor compounds can significantly impact the overall sensory experience. [, ]

Mechanism of Action

While a specific "mechanism of action" is not typically defined for flavor compounds like 2-Methyl-3-vinylpyrazine, its sensory perception arises from its interaction with olfactory receptors in the nose. [, , , , ] Upon inhalation, volatile 2-Methyl-3-vinylpyrazine molecules bind to specific olfactory receptors, triggering a signaling cascade that transmits information to the brain, ultimately leading to the perception of its characteristic aroma. [, , , , ]

The specific olfactory receptors activated by 2-Methyl-3-vinylpyrazine and the subsequent signaling pathways involved in its perception remain active areas of research. [, , , , ] Understanding these mechanisms could pave the way for developing novel flavoring agents and modifying food aromas with greater precision. [, , , , ]

Physical and Chemical Properties Analysis

2-Methyl-3-vinylpyrazine is a colorless to pale yellow liquid at room temperature, characterized by its strong, nutty, and roasted aroma. [, , , , ] Its low boiling point and high vapor pressure contribute to its volatility, allowing it to easily escape from food matrices and reach olfactory receptors during consumption. [, , ]

This compound exhibits good solubility in organic solvents but limited solubility in water. [, ] Its stability is influenced by factors such as temperature, pH, and the presence of other reactive species like oxygen and free radicals. [, , ]

Applications
  • Food Science:

    • Flavor Analysis: Analyzing the aroma profiles of various food products, such as roasted peanuts, fermented soy sauce, and cooked meat, to identify key aroma compounds and understand their contribution to overall flavor. [, , , ]
    • Flavor Formation Mechanisms: Investigating the chemical reactions and pathways involved in the formation of 2-Methyl-3-vinylpyrazine during food processing, particularly during the Maillard reaction. [, , ] This knowledge can be applied to optimize processing conditions and enhance desirable flavors in food products.
    • Flavor Development: Developing novel flavoring agents and additives based on 2-Methyl-3-vinylpyrazine or its derivatives to impart desirable roasted, nutty, or meaty flavors to processed foods, beverages, and other products. [, , , ]
  • Agricultural Research:

    • Plant Stress Physiology: Investigating the potential role of 2-Methyl-3-vinylpyrazine and other volatile compounds as biomarkers for plant stress responses to environmental factors, such as drought, salinity, or pathogen attack. [] This knowledge can contribute to developing strategies for early stress detection and improving crop resilience.
  • Insect Pheromone Research:

    • Pest Management: Exploring the potential of 2-Methyl-3-vinylpyrazine, identified as a component of the sex pheromone of the male papaya fruit fly, for developing environmentally friendly pest control strategies, such as mating disruption or attract-and-kill techniques. []
Future Directions
  • Sensory Perception Mechanisms: Deepening the understanding of the specific olfactory receptors and signaling pathways involved in the perception of 2-Methyl-3-vinylpyrazine's aroma, potentially leading to the development of more targeted and effective flavoring agents. [, , , , ]

  • Sustainable Synthesis: Exploring more sustainable and environmentally friendly methods for synthesizing 2-Methyl-3-vinylpyrazine, utilizing renewable resources and minimizing waste generation. [, ]

  • Biotechnological Production: Investigating the potential of microbial fermentation or enzymatic synthesis as alternative approaches for producing 2-Methyl-3-vinylpyrazine, offering potential advantages in terms of sustainability and cost-effectiveness. []

2,5-Dimethyl-3-vinylpyrazine

    Compound Description: 2,5-Dimethyl-3-vinylpyrazine is a volatile compound identified as a minor component in the sex pheromone of the male papaya fruit fly (Toxotyrpana curvicauda Gerstaecker). []

    Relevance: This compound shares a very similar structure with 2-methyl-3-vinylpyrazine. Both compounds are alkylpyrazines with a vinyl group substituent. They differ only in the presence of an additional methyl group at the 5-position in 2,5-dimethyl-3-vinylpyrazine. The fact that both are found in the same pheromone blend suggests similar biosynthetic pathways and potential for interaction with the same olfactory receptors. []

3,5-Dimethyl-2-ethylpyrazine

    Compound Description: 3,5-Dimethyl-2-ethylpyrazine is a key aroma compound found in roasted peanuts, contributing a "nutty" note to their flavor profile. []

    Relevance: This compound belongs to the same chemical class as 2-methyl-3-vinylpyrazine: alkylpyrazines. While they share the core pyrazine ring structure, they differ in their alkyl substituents. This comparison highlights the importance of alkyl group variation in generating diverse aroma profiles within this chemical class. []

3,5-Dimethyl-2-vinylpyrazine

    Compound Description: 3,5-Dimethyl-2-vinylpyrazine is a key aroma compound found in roasted peanuts. Its concentration significantly decreases during storage. []

    Relevance: Similar to the previous example, this compound also highlights the structural diversity within the alkylpyrazine class and its impact on aroma. Compared to 2-methyl-3-vinylpyrazine, it features a different arrangement of methyl groups on the pyrazine ring, showcasing how subtle structural changes can influence both aroma and stability during storage. []

Properties

CAS Number

25058-19-9

Product Name

2-Methyl-3-vinylpyrazine

IUPAC Name

2-ethenyl-3-methylpyrazine

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3

InChI Key

QNTVHLKUWSRHIO-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1C=C

Canonical SMILES

CC1=NC=CN=C1C=C

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